(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and substituted aromatic groups. Key structural attributes include:
- 4-Chlorophenyl substituent on the triazole ring: Enhances lipophilicity and may influence target binding via halogen bonding.
- Piperazine linker: Provides conformational flexibility and basicity, often critical for receptor interactions.
- 4-tert-Butylbenzoyl group: A bulky hydrophobic substituent that impacts solubility and steric interactions.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O/c1-25(2,3)18-6-4-17(5-7-18)24(34)32-14-12-31(13-15-32)22-21-23(28-16-27-22)33(30-29-21)20-10-8-19(26)9-11-20/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVCVBKMUKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these reactions include chlorinated solvents, bases like potassium carbonate, and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of piperazine and pyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit the activity of PARP1, a target for cancer therapy, enhancing apoptosis in breast cancer cells . The compound may share similar mechanisms due to its structural components.
-
Inhibition of Kinases :
- The compound's triazole and pyrimidine moieties suggest potential activity against specific kinases involved in cancer progression. A related study highlighted the efficacy of pyrimidine derivatives in inhibiting PfGSK3 and PfPK6 kinases, which are novel targets for antimalarial therapies . This suggests that (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone could be explored for similar inhibitory effects.
Synthetic Applications
The compound can also serve as a precursor or intermediate in the synthesis of other biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Studies and Research Findings
-
Breast Cancer Cell Studies :
- A study focused on the synthesis of piperazine derivatives showed that specific modifications could enhance their efficacy against human breast cancer cells. The IC50 values indicated moderate to significant efficacy . This reinforces the potential application of our compound in developing new anticancer agents.
-
Antimicrobial Properties :
- Similar compounds have been researched for their antimicrobial properties. For example, derivatives containing chlorophenyl groups have shown effectiveness as antimicrobial agents . The presence of such substituents in this compound warrants investigation into its potential antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and thereby exerting its effects. Pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The target compound is compared to {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (hereafter Analog 1, from ). Differences include:
*Molecular weights derived from empirical formulas; LogP estimated via XGBoost models ().
Structural Implications :
- Chlorine vs. Methyl : The 4-chlorophenyl group in the target compound may enhance binding affinity through halogen bonding, whereas the methyl group in Analog 1 increases steric bulk without electronegative interactions.
- tert-Butyl vs. The trifluoromethyl group in Analog 1 introduces polarity and electron-withdrawing effects, which could alter metabolic stability .
Physicochemical and ADMET Properties
| Property | Target Compound | Analog 1 |
|---|---|---|
| Water solubility | <0.1 mg/L (predicted) | ~1.2 mg/L (predicted) |
| Metabolic stability | Moderate (tert-butyl resists oxidation) | Low (CF3 group prone to hydrolysis) |
| Plasma protein binding | >95% (high) | ~90% |
*Predictions based on XGBoost models () and substituent trends.
Biological Activity
The compound (4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by CAS Number 923514-83-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 476.0 g/mol. Its structure features a triazolopyrimidine moiety, which is often associated with various biological activities, particularly in the context of cancer therapy and neuroprotection.
Research indicates that compounds containing triazolopyrimidine structures often act as inhibitors of specific enzymes or receptors involved in critical biological pathways. Notably, the compound has been linked to the inhibition of ferrochelatase (FECH) , an enzyme implicated in heme biosynthesis. Inhibition of FECH can lead to antiangiogenic effects, which are beneficial in cancer treatment by preventing tumor vascularization .
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer activity. For instance:
- IC50 Values : A study reported that several triazolopyrimidinones had IC50 values in the low micromolar range against various cancer cell lines . This suggests that the compound may exhibit similar anticancer properties.
- Molecular Docking Studies : Computational studies indicate strong binding affinities of triazolopyrimidine derivatives to targets involved in cancer proliferation and survival pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate pathways related to inflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Inhibition of FECH : In a high-throughput screening study, various compounds were tested for their ability to inhibit FECH. Among them, several triazolopyrimidinones showed promising results with significant inhibition rates. The study highlighted the potential for these compounds as leads for developing new cancer therapies .
- Anticancer Activity Evaluation : A recent synthesis and evaluation of novel heterocyclic compounds included testing for anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines | |
| Neuroprotection | Modulates inflammation and oxidative stress | |
| Enzyme Inhibition | Inhibits ferrochelatase (FECH) |
IC50 Values for Triazolopyrimidine Derivatives
Q & A
Basic: What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step routes, including:
- Cyclocondensation of substituted pyrimidine precursors with azides to form the triazole ring.
- Nucleophilic substitution to introduce the piperazine moiety.
- Coupling reactions (e.g., amidation or ketone formation) to attach aryl groups.
Critical Parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for heterocyclic systems .
- Catalysts : Copper iodide or palladium-based catalysts may accelerate coupling steps .
- Temperature control : Exothermic reactions (e.g., cyclocondensation) require gradual heating (60–80°C) to avoid side products .
Basic: How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
| Technique | Purpose | Key Peaks/Data | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and connectivity. | Aromatic protons (δ 7.2–8.5 ppm), tert-butyl group (δ 1.3 ppm) . | |
| High-Resolution MS | Verify molecular weight and fragmentation. | M+H⁺ ion matching theoretical mass (±0.001 Da). | |
| HPLC-PDA | Assess purity (>95% recommended for bioassays). | Single peak at λ = 254 nm with retention time matching standard. |
Basic: How can solubility and formulation compatibility be predicted for this compound?
Methodological Answer:
- Computational tools : Use LogP calculators (e.g., SwissADME) to estimate lipophilicity. High LogP (>3) suggests poor aqueous solubility, necessitating co-solvents (DMSO, PEG) .
- Experimental validation : Perform shake-flask assays in buffers (pH 1.2–7.4) to simulate physiological conditions. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis .
Intermediate: What experimental designs are recommended for evaluating its biological activity?
Methodological Answer:
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ kinase assays with recombinant targets (e.g., PI3K/AKT pathway kinases) at 1–100 µM .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation via nonlinear regression .
- Positive controls : Include staurosporine (apoptosis inducer) and reference kinase inhibitors (e.g., imatinib) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the 4-chlorophenyl or tert-butyl groups.
- Bioactivity correlation : Compare IC₅₀ values against structural changes. Example:
| Analog | Modification | IC₅₀ (µM) | Conclusion |
|---|---|---|---|
| Parent compound | None | 5.2 | Baseline activity. |
| 4-Fluorophenyl analog | Cl → F substitution | 3.8 | Improved potency (electron-withdrawing effect) . |
| 3-Methoxyphenyl analog | Cl → OCH₃ substitution | >50 | Reduced activity (steric hindrance) . |
Advanced: What strategies resolve contradictions in reaction mechanism hypotheses?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled azides to track triazole ring formation via 2D NMR .
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., temperature, pH) to identify rate-determining steps .
- Computational modeling : DFT calculations (Gaussian 09) to compare energy barriers of proposed pathways .
Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be addressed?
Methodological Answer:
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in tert-butyl groups) causing splitting anomalies .
- COSY/NOESY : Confirm through-space interactions between protons to resolve overlapping signals .
Advanced: What in silico approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Glu882 in EGFR) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Advanced: How can low-yield synthesis steps be troubleshooted?
Methodological Answer:
- Byproduct analysis : LC-MS to identify intermediates (e.g., uncyclized triazole precursors) .
- Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling; optimize equivalents (5–10 mol%) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 20–30% .
Advanced: What mechanistic studies elucidate its mode of action in cellular systems?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT, ERK) at 6–24 h post-treatment .
- CRISPR knockouts : Validate target specificity by comparing IC₅₀ in wild-type vs. kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
